![molecular formula C27H38N4O5S B12803870 D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)- CAS No. 1799506-31-2](/img/structure/B12803870.png)
D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VHL Ligand 3 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) protein, which is part of the Cullin RING E3 ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell. VHL Ligand 3 is particularly significant in the field of targeted protein degradation, where it is used in the development of proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of VHL Ligand 3 typically involves the use of L-hydroxyproline as a starting material. The key steps in the synthesis include the protection of the hydroxy group, arylation of the proline derivative, and subsequent deprotection and coupling reactions. For instance, one approach involves the use of palladium-catalyzed C-H arylation of 4-methylthiazole, followed by amine deprotection and amidation reactions .
Industrial Production Methods
Industrial production of VHL Ligand 3 follows similar synthetic routes but is optimized for large-scale production. This involves the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs. The use of N-Boc-L-4-hydroxyproline for benzylic amine protection during the coupling step enhances step economy and overall yield .
化学反应分析
Types of Reactions
VHL Ligand 3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of VHL Ligand 3 include palladium catalysts, protecting groups like N-Boc, and various solvents such as dichloromethane and water. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of VHL Ligand 3, which are used in the development of PROTACs and other targeted protein degradation tools .
科学研究应用
VHL Ligand 3 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Helps in studying the ubiquitin-proteasome system and protein degradation pathways.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-related proteins.
Industry: Used in the production of targeted protein degradation tools and reagents
作用机制
VHL Ligand 3 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets involved include hypoxia-inducible factors and other proteins regulated by the ubiquitin-proteasome system .
相似化合物的比较
Similar Compounds
VH032: Another VHL ligand used in the development of PROTACs.
Me-VH032: A chiral benzylic amine analog of VH032.
VHL 101-phenol: A phenolic derivative used in targeted protein degradation.
Uniqueness
VHL Ligand 3 is unique due to its high binding affinity for the VHL protein and its effectiveness in inducing targeted protein degradation. Its structure allows for efficient recruitment of target proteins to the E3 ligase complex, making it a valuable tool in the field of targeted protein degradation .
属性
CAS 编号 |
1799506-31-2 |
|---|---|
分子式 |
C27H38N4O5S |
分子量 |
530.7 g/mol |
IUPAC 名称 |
tert-butyl N-[(2R)-1-[(2R,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20+,22-/m0/s1 |
InChI 键 |
PKNFPFFOAWITLF-VWPQPMDRSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)OC(C)(C)C)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


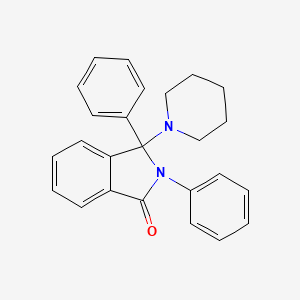
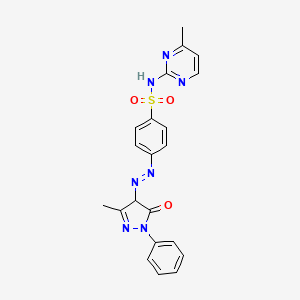
![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)
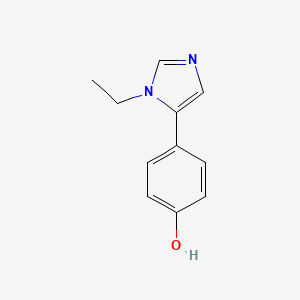

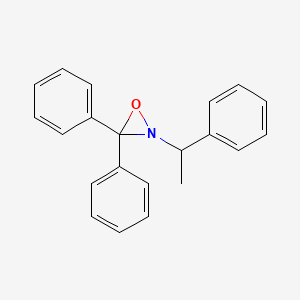
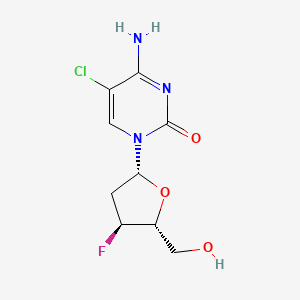
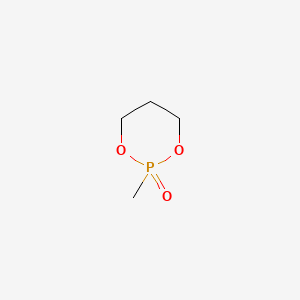
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)


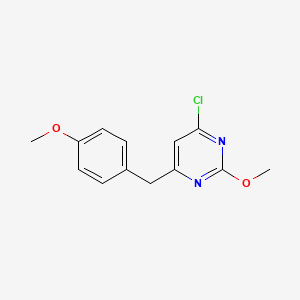
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)

